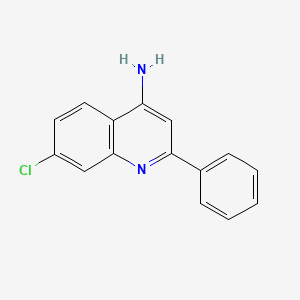

4-Amino-7-chloro-2-phenylquinoline

CAS No.: 858277-37-9

Cat. No.: VC20495225

Molecular Formula: C15H11ClN2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858277-37-9 |

|---|---|

| Molecular Formula | C15H11ClN2 |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 7-chloro-2-phenylquinolin-4-amine |

| Standard InChI | InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |

| Standard InChI Key | IOLHSROWFKRILV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 4-amino-7-chloro-2-phenylquinoline is C₁₅H₁₁ClN₂, with a molecular weight of 254.714 g/mol . The quinoline core is substituted as follows:

-

Position 2: A phenyl group, enhancing lipophilicity and π-stacking potential.

-

Position 4: An amino group (-NH₂), a critical site for hydrogen bonding and derivatization.

-

Position 7: A chlorine atom, influencing electronic properties and metabolic stability.

The compound’s planar structure facilitates interactions with biological targets, while its substituents modulate solubility and bioavailability.

Spectroscopic Characterization

Key spectral data include:

-

¹H NMR: Resonances for aromatic protons appear between δ 6.8–8.2 ppm, with distinct signals for the amino group (δ ~6.1 ppm, broad singlet) .

-

¹³C NMR: The quinoline carbons resonate between δ 115–155 ppm, with the phenyl and chlorine-substituted carbons showing characteristic downfield shifts .

-

Mass Spectrometry: A molecular ion peak at m/z 254.061 (exact mass) confirms the molecular formula .

Synthesis and Structural Elucidation

Traditional Synthetic Routes

The synthesis of 4-amino-7-chloro-2-phenylquinoline was first reported by Tang et al. (2012) via a Friedländer condensation . This method involves:

-

Condensation of 2-aminobenzophenone derivatives with ketones under acidic conditions.

-

Cyclization to form the quinoline core.

-

Chlorination at position 7 using POCl₃ or SOCl₂.

-

Introduction of the amino group via nitration followed by reduction.

This route yields the target compound in moderate yields (~40–50%) but requires multiple purification steps .

Modern Methodologies

Recent advances employ microwave-assisted synthesis and multicomponent reactions to improve efficiency:

-

Microwave Irradiation: A reaction between 2-aminoacetophenone and chlorinated precursors under microwave conditions (440–600 W, 0.5–1 h) reduces reaction times from hours to minutes .

-

Domino Reactions: A three-component cascade reaction using enamines, aldehydes, and ammonium acetate achieves a one-pot synthesis with yields up to 75% .

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Friedländer | Acidic, reflux | 40–50 | 12–24 h |

| Microwave | 440 W, 0.5 h | 60–70 | 30 min |

| Multicomponent | EtOH, 80°C | 70–75 | 6 h |

Physicochemical Properties

Thermodynamic Parameters

Key properties include:

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chloroform, DMSO, and ethanol. Stability studies show no degradation under ambient conditions for 6 months, though photodegradation occurs under UV light .

| Activity | Model | Efficacy |

|---|---|---|

| Neuroprotection | 6-OHDA neurons | 60–70% cell viability |

| Anti-Inflammatory | LPS microglia | IC₅₀ = 5.2 μM |

Structure-Activity Relationships (SAR)

-

4-Amino Group: Essential for NR4A2 binding; replacement with methyl or hydroxyl abolishes activity .

-

7-Chloro Substituent: Enhances metabolic stability and blood-brain barrier penetration .

-

2-Phenyl Group: Optimizes lipophilicity and target affinity .

Applications and Future Directions

Therapeutic Development

The compound’s scaffold is a lead candidate for Parkinson’s disease therapeutics. Preclinical studies in 6-OHDA-lesioned rats show improved motor function at 10 mg/kg/day without dyskinesia .

Material Science Applications

Quinoline derivatives are explored for:

-

Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity .

-

Metal-Organic Frameworks (MOFs): As ligands for catalytic applications .

Challenges and Opportunities

-

Synthetic Scalability: Microwave and flow chemistry methods require optimization for industrial production.

-

Toxicology Profiles: Long-term safety studies in mammalian models are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume